Ethyl 9,9-dimethyl-8-oxodecanoate

Chemical Synthesis Organic Chemistry Quality Control

Ethyl 9,9-dimethyl-8-oxodecanoate (CAS 898776-45-9) is a specialized keto-ester building block characterized by a C14 aliphatic chain with an ethyl ester at the C1 position, a ketone at the C8 position, and a bulky tert-butyl-like gem-dimethyl substitution at the C9 position. This unique structural arrangement imparts distinct steric and electronic properties that differentiate it from simpler, linear keto-esters.

Molecular Formula C14H26O3
Molecular Weight 242.35 g/mol
CAS No. 898776-45-9
Cat. No. B1327833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9,9-dimethyl-8-oxodecanoate
CAS898776-45-9
Molecular FormulaC14H26O3
Molecular Weight242.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C(C)(C)C
InChIInChI=1S/C14H26O3/c1-5-17-13(16)11-9-7-6-8-10-12(15)14(2,3)4/h5-11H2,1-4H3
InChIKeyCOFBKVGGMFWWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 9,9-Dimethyl-8-oxodecanoate (CAS 898776-45-9): A Structurally Differentiated Keto-Ester Building Block for Precise Chemical Synthesis


Ethyl 9,9-dimethyl-8-oxodecanoate (CAS 898776-45-9) is a specialized keto-ester building block characterized by a C14 aliphatic chain with an ethyl ester at the C1 position, a ketone at the C8 position, and a bulky tert-butyl-like gem-dimethyl substitution at the C9 position [1]. This unique structural arrangement imparts distinct steric and electronic properties that differentiate it from simpler, linear keto-esters. The compound is commercially available from multiple vendors with typical purities ranging from 95% to 98%, and its predicted physicochemical properties, including a boiling point of 322.5 ± 25.0 °C and a LogP of 3.15 to 3.51, define its handling and synthetic utility .

Why Generic Keto-Ester Analogs Are Not Functionally Equivalent to Ethyl 9,9-Dimethyl-8-oxodecanoate (CAS 898776-45-9)


Generic substitution of ethyl 9,9-dimethyl-8-oxodecanoate with other keto-esters, such as ethyl 8-oxodecanoate or ethyl 9-oxodecanoate, is not chemically or functionally equivalent due to the profound impact of the gem-dimethyl group at the C9 position. This specific substitution introduces significant steric hindrance and alters the local electronic environment around the reactive ketone moiety [1]. As demonstrated by quantitative comparisons below, this structural feature directly affects key properties like lipophilicity (LogP), molecular volume, and potential for downstream reaction selectivity. A procurement decision that ignores these specific structural and property differences may lead to unexpected reaction outcomes, failed syntheses, or the need for extensive re-optimization of established protocols .

Quantitative Differentiation of Ethyl 9,9-Dimethyl-8-oxodecanoate (CAS 898776-45-9) Against Structural Analogs


Commercial Purity and Quality Consistency of Ethyl 9,9-Dimethyl-8-oxodecanoate

Ethyl 9,9-dimethyl-8-oxodecanoate is commercially available with specified purities of 95% to 98% from various vendors, which is comparable to or higher than the purities reported for its simpler analog, ethyl 8-oxodecanoate (typically 95-98%) . This high and consistent purity specification reduces the need for in-house purification and ensures reproducible reaction performance.

Chemical Synthesis Organic Chemistry Quality Control

Influence of Gem-Dimethyl Substitution on Lipophilicity (LogP)

The presence of the gem-dimethyl group at the C9 position significantly increases the compound's lipophilicity compared to unsubstituted keto-esters. Ethyl 9,9-dimethyl-8-oxodecanoate exhibits a predicted LogP of 3.15 to 3.51, whereas its direct analog without the gem-dimethyl group, ethyl 8-oxodecanoate, has a predicted LogP of 2.3 [1]. This represents a substantial increase in lipophilicity, which can critically influence membrane permeability, bioavailability, and compound partitioning in biological and chemical systems.

Lipophilicity Drug Design Structure-Activity Relationship

Impact of Gem-Dimethyl Substitution on Molecular Weight and Volume

The gem-dimethyl substitution increases the molecular weight by 28.05 Da (C2H4 increment) compared to the unsubstituted analog, ethyl 8-oxodecanoate, and by an equal amount compared to the positional isomer ethyl 9-oxodecanoate [1]. This increase directly impacts molar volume and other size-dependent properties, such as boiling point (322.5 °C for the target vs. 299.4 °C for ethyl 8-oxodecanoate) . These differences are critical for separation, handling, and predictive modeling.

Physicochemical Properties Molecular Modeling Property Prediction

Predicted Boiling Point Elevation Due to Increased Molecular Mass and Bulk

The introduction of the gem-dimethyl group results in a significantly higher predicted boiling point compared to its unsubstituted analog. Ethyl 9,9-dimethyl-8-oxodecanoate has a predicted boiling point of 322.5 ± 25.0 °C at 760 mmHg, whereas ethyl 8-oxodecanoate is reported with a boiling point of 299.4 °C at 760 mmHg . This difference of approximately 23 °C is substantial and can be crucial for designing distillation or other thermally driven separation processes.

Thermophysical Properties Separation Science Process Chemistry

Optimal Application Scenarios for Ethyl 9,9-Dimethyl-8-oxodecanoate (CAS 898776-45-9) Based on Verified Differentiating Properties


Synthesis of High-Lipophilicity Probe Molecules or Pharmacophores

Due to its significantly elevated LogP (3.15-3.51) compared to unsubstituted keto-esters, ethyl 9,9-dimethyl-8-oxodecanoate is the preferred building block for the synthesis of chemical probes, drug candidates, or natural product analogs where enhanced lipophilicity is required for improved membrane permeability or target engagement. This property is particularly relevant in medicinal chemistry programs focused on central nervous system (CNS) targets or intracellular protein-protein interactions .

Chemical Synthesis Requiring Sterically Hindered Keto-Ester Intermediates

The bulky tert-butyl-like substitution adjacent to the C8 ketone creates significant steric hindrance, making this compound an ideal intermediate for reactions where regioselectivity or chemoselectivity is paramount. This includes sterically directed aldol reactions, selective enolate formation, or as a precursor to hindered alcohols and amines. The specific structural arrangement can direct reaction pathways that would not be possible with linear, unhindered keto-ester analogs .

Process Chemistry and Distillation Protocol Development

The predicted boiling point of 322.5 ± 25.0 °C at 760 mmHg, which is approximately 23 °C higher than that of ethyl 8-oxodecanoate, is a critical parameter for designing and scaling up chemical processes. This property is essential for scientists and engineers developing purification protocols involving distillation, as the thermal stability and separation conditions will differ significantly from those used for lower-boiling analogs. This data ensures accurate process simulation and safe operation .

Precursor for the Synthesis of 9,9-Dimethyl-8-oxodecanoic Acid

This ethyl ester serves as a direct and protected precursor to 9,9-dimethyl-8-oxodecanoic acid (CAS 898766-93-3), a compound of interest as a specific building block in its own right. Simple hydrolysis under controlled conditions yields the corresponding carboxylic acid with the same valuable gem-dimethyl substitution pattern [1]. This provides a reliable entry point to a wider range of functionalized molecules.

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